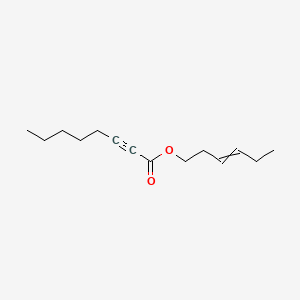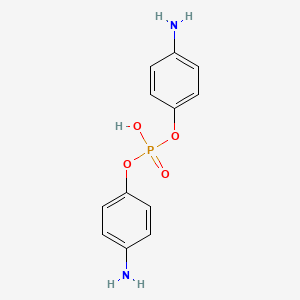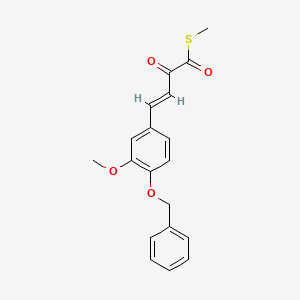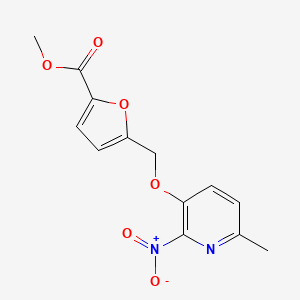![molecular formula C14H21ClN2O2 B12515179 Urea, N-(2-chloroethyl)-N'-[3-(5-hydroxypentyl)phenyl]- CAS No. 803729-72-8](/img/structure/B12515179.png)
Urea, N-(2-chloroethyl)-N'-[3-(5-hydroxypentyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(2-chloroethyl)-N’-[3-(5-hydroxypentyl)phenyl]- is a synthetic organic compound that belongs to the class of substituted ureas. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The unique structure of this compound, featuring both chloroethyl and hydroxypentyl groups, suggests potential for interesting chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(2-chloroethyl)-N’-[3-(5-hydroxypentyl)phenyl]- typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions may vary depending on the desired yield and purity of the product. Commonly, the reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and purification methods can significantly impact the efficiency and cost-effectiveness of the production. Techniques such as distillation, crystallization, and chromatography are often employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-(2-chloroethyl)-N’-[3-(5-hydroxypentyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while nucleophilic substitution of the chloroethyl group can produce a variety of substituted ureas.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a biochemical probe or therapeutic agent.
Medicine: Exploring its use in drug development, particularly for its potential anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which urea, N-(2-chloroethyl)-N’-[3-(5-hydroxypentyl)phenyl]- exerts its effects can vary depending on its application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The chloroethyl group may facilitate covalent binding to nucleophilic sites, while the hydroxypentyl group could enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N-(2-chloroethyl)-N’-phenyl-: Lacks the hydroxypentyl group, potentially affecting its solubility and reactivity.
Urea, N-(2-bromoethyl)-N’-[3-(5-hydroxypentyl)phenyl]-: The bromoethyl group may exhibit different reactivity compared to the chloroethyl group.
Urea, N-(2-chloroethyl)-N’-[3-(4-hydroxybutyl)phenyl]-: The shorter hydroxyalkyl chain may influence its chemical and biological properties.
Uniqueness
The presence of both chloroethyl and hydroxypentyl groups in urea, N-(2-chloroethyl)-N’-[3-(5-hydroxypentyl)phenyl]- makes it unique among similar compounds. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
803729-72-8 |
|---|---|
Formule moléculaire |
C14H21ClN2O2 |
Poids moléculaire |
284.78 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[3-(5-hydroxypentyl)phenyl]urea |
InChI |
InChI=1S/C14H21ClN2O2/c15-8-9-16-14(19)17-13-7-4-6-12(11-13)5-2-1-3-10-18/h4,6-7,11,18H,1-3,5,8-10H2,(H2,16,17,19) |
Clé InChI |
GNWXATUEPBOARX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)NCCCl)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline](/img/structure/B12515121.png)
![{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid](/img/structure/B12515124.png)
![5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12515138.png)

![6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12515146.png)

![2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl-](/img/structure/B12515148.png)
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12515150.png)
![tert-butyl N-(2-chloro-5-methylpyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12515159.png)

![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12515162.png)

